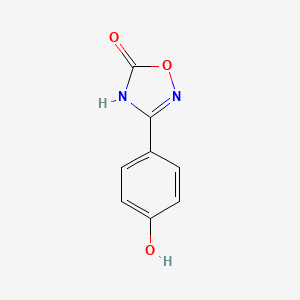

3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol

描述

属性

IUPAC Name |

3-(4-hydroxyphenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-3-1-5(2-4-6)7-9-8(12)13-10-7/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZHKSQIFXCQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Amidoximes with Aromatic Acids or Derivatives

Step 1: Synthesis of Amidoxime Intermediate

The amidoxime is prepared by reacting the corresponding nitrile derivative of 4-hydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions.Step 2: Cyclodehydration with Aromatic Acid or Acid Chloride

The amidoxime is then cyclized with 4-hydroxybenzoic acid or its acid chloride in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or carbodiimide derivatives to form the 1,2,4-oxadiazole ring. This reaction typically proceeds under reflux conditions and yields the target compound with the hydroxyphenyl substituent at the 3-position and a hydroxyl group at the 5-position of the oxadiazole ring.

This method is supported by the general synthesis of 1,2,4-oxadiazoles described by Keshari K. Jha et al., where acylhydrazides react with aromatic acids in POCl3 to yield oxadiazoles in high yield.

Ring Closure of Acylhydrazides with Carbon Disulfide or Cyanogen Bromide

- Acylhydrazides derived from 4-hydroxybenzoic acid can be cyclized using carbon disulfide or cyanogen bromide under alkaline conditions to form 1,2,4-oxadiazole derivatives. This method is effective for introducing heteroatoms and functional groups into the oxadiazole ring and can be adapted for hydroxyphenyl-substituted compounds.

Oxidative Cyclization Using Mercury Oxide and Iodine

- A sequence starting from ethyl 4-hydroxyphenyl acetate, converted to the hydrazide, followed by reaction with aryl aldehydes to form hydrazones, can be cyclized under oxidative conditions using mercury oxide and iodine. This method has been reported to yield 1,3,4-oxadiazole derivatives but can be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate the cyclization of hydrazides and carboxylic acids or their derivatives, enhancing yields and reducing reaction times. This green chemistry approach can be applied to synthesize hydroxyphenyl-substituted 1,2,4-oxadiazoles efficiently.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Amidoxime + Acid Chloride | 4-Hydroxybenzonitrile, 4-hydroxybenzoic acid chloride | POCl3, reflux | 70-85 | High yield, straightforward | Requires careful handling of POCl3 |

| Acylhydrazide Cyclization | 4-Hydroxybenzoic acid hydrazide | Carbon disulfide or cyanogen bromide, alkaline medium | 60-75 | Mild conditions, versatile | Longer reaction times |

| Oxidative Cyclization | Hydrazones from hydrazide and aldehydes | Mercury oxide, iodine, reflux | 50-65 | Effective for substituted oxadiazoles | Use of toxic mercury compounds |

| Microwave-Assisted Cyclization | Hydrazides and aromatic acids | Microwave irradiation, ethanol | 60-80 | Faster reactions, eco-friendly | Requires microwave reactor |

Research Findings and Notes

- The cyclization of amidoximes with acid chlorides in the presence of POCl3 is the most widely used and reliable method for synthesizing 1,2,4-oxadiazoles with aromatic substituents, including hydroxyphenyl groups.

- The presence of the hydroxy group on the phenyl ring requires careful control of reaction conditions to prevent side reactions such as esterification or ether formation.

- Microwave-assisted synthesis offers a greener and faster alternative, improving yields and reducing reaction times without compromising product purity.

- Oxidative cyclization methods, while effective, involve toxic reagents such as mercury oxide, limiting their practical application on a large scale.

- The choice of method depends on available starting materials, desired yield, and environmental or safety considerations.

化学反应分析

Types of Reactions

3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated phenolic oxadiazoles.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol. For instance, a study screened various oxadiazole analogues for anticancer activity against multiple cancer cell lines, demonstrating that compounds with a hydroxyphenyl substituent exhibited significant inhibition of cell growth in melanoma and leukemia models .

| Compound | Cell Line | Mean Growth Percent (GP) |

|---|---|---|

| This compound | MDA-MB-435 (melanoma) | 6.82 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (leukemia) | 18.22 |

This suggests that the compound could serve as a lead for further development of anticancer agents.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Modified oxadiazoles have shown promising activity against gastrointestinal pathogens such as Clostridioides difficile, indicating their potential as colon-targeted antimicrobial agents .

| Pathogen | MIC (μg/mL) |

|---|---|

| Clostridioides difficile | < 100 |

| Multidrug-resistant Enterococcus faecium | < 100 |

Anti-inflammatory Applications

Oxadiazoles have been explored for their anti-inflammatory properties due to their ability to inhibit key enzymes involved in inflammatory pathways. For example, compounds derived from this compound have been noted for their effectiveness as inhibitors of cyclooxygenase and lipoxygenase enzymes . This inhibition can lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture. Its derivatives have been synthesized and evaluated for their efficacy as pesticides against various agricultural pests and pathogens . The unique structure of oxadiazoles allows them to target specific biological pathways in pests while minimizing harm to beneficial organisms.

Case Study: Anticancer Screening

In a systematic evaluation of various oxadiazole derivatives for anticancer activity conducted by Jawed et al., compounds were tested against a range of cancer cell lines using the National Cancer Institute's protocols. The results indicated that specific modifications to the oxadiazole structure significantly enhanced anticancer activity .

Case Study: Antimicrobial Development

A recent study focused on modifying 1,2,4-oxadiazole compounds to improve their permeability and efficacy against gastrointestinal pathogens. The findings suggest that structural modifications can enhance the antimicrobial activity while maintaining low toxicity profiles .

作用机制

The mechanism of action of 3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol involves its interaction with various molecular targets. In biological systems, it may exert its effects through the inhibition of specific enzymes or pathways. For example, its antioxidant activity is likely due to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Impact on Polarity: The 4-hydroxyphenyl group in the target compound increases polarity compared to halogenated analogues (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives), which enhances aqueous solubility but may reduce membrane permeability .

Biological Activity Trends: Neuroprotection: The dichlorophenyl-indole derivative exhibits monoamine oxidase-B (MAO-B) inhibition, suggesting utility in Parkinson’s disease . Antimicrobial/Antifungal: Hybrid structures with triazole or sulfanyl groups (e.g., ) show enhanced activity due to improved target binding. Antioxidant Potential: The hydroxyl group in the target compound may confer radical-scavenging activity, analogous to phenolic antioxidants like genistein derivatives .

Synthetic Routes :

- The target compound can be synthesized via cyclization of oxazolones or hydrazine derivatives under acidic conditions .

- Halogenated analogues (e.g., fluorophenyl) often require electrophilic substitution or palladium-catalyzed cross-coupling .

Structure-Activity Relationship (SAR) Insights

- Position of Hydroxyl Groups : The C5 hydroxyl in the target compound is critical for hydrogen bonding, whereas its absence in analogues (e.g., ) shifts activity toward enzyme inhibition.

- Halogen Effects : Fluorine or chlorine substituents enhance lipophilicity and bioavailability, as seen in CNS-active fluorophenyl derivatives .

- Hybrid Structures : Combining oxadiazoles with triazoles () or indoles () broadens pharmacological profiles by targeting multiple pathways.

生物活性

3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The structure of this compound features a hydroxyl group attached to a phenyl ring and an oxadiazole moiety. This configuration contributes to its interactions with biological targets and influences its pharmacological profile.

Antioxidant Activity

Research indicates that oxadiazole derivatives possess significant antioxidant properties. Studies have shown that compounds like this compound can reduce reactive oxygen species (ROS) levels in human lung fibroblasts (MRC-5 cells) when pretreated with non-toxic concentrations. This reduction in ROS is critical as elevated ROS levels are associated with cellular damage and malignant transformation .

Table 1: Antioxidant Activity of this compound

| Compound | Concentration (µM) | % Reduction in ROS |

|---|---|---|

| This compound | 20 | Significant |

| Control | - | Baseline |

Cytotoxicity

Cytotoxicity assessments reveal that this compound exhibits selective toxicity toward cancer cell lines while sparing normal cells. For instance, studies show that this compound can inhibit the growth of various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Table 2: Cytotoxicity Profile

Antibacterial Activity

Table 3: Antibacterial Activity

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.9 |

| Escherichia coli | 15.0 |

Case Studies

A notable study investigated the effects of various oxadiazole derivatives on cancer cell lines. It was found that this compound demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 2.13 µg/mL. This effect was attributed to its ability to induce apoptosis through the activation of pro-apoptotic pathways .

Another study highlighted its antioxidant potential by demonstrating a significant decrease in ROS levels in MRC-5 cells pretreated with the compound before exposure to hydrogen peroxide. This suggests a protective mechanism against oxidative stress-related damage .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with nitrile precursors. Key parameters include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates cyclization .

- Protection of Hydroxyl Group : Use tert-butyldimethylsilyl (TBS) protection to prevent unwanted oxidation during synthesis .

- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves cyclization efficiency .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (4-hydroxyphenyl) and a broad singlet for the oxadiazole hydroxyl (δ 10–12 ppm, exchangeable with D2O) .

- 13C NMR : Oxadiazole carbons appear at ~165–170 ppm, while the 4-hydroxyphenyl carbons range from 115–130 ppm .

- IR : Confirm hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functional groups .

- Troubleshooting : Use DEPT-135 to distinguish CH₃/CH₂ groups and HSQC for C–H correlation in complex spectra.

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across assays be systematically addressed?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1% v/v) .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (MTT/WST-1) to differentiate direct vs. indirect effects .

- Data Normalization : Use Z-score analysis to account for batch-to-batch variability in compound solubility and stability .

- Case Study : Conflicting IC₅₀ values in kinase inhibition vs. antiproliferative activity may arise from off-target effects; employ proteomics (e.g., affinity purification mass spectrometry) to identify secondary targets .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). Parameterize the hydroxyl group’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein hydrogen bonds .

- QSAR Models : Train models using oxadiazole derivatives’ logP, polar surface area, and IC₅₀ data to predict bioactivity .

- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding constants (KD values) .

Q. How does the 4-hydroxyphenyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess electron-withdrawing/donating effects. The hydroxyl group lowers LUMO energy, enhancing electrophilicity .

- Experimental Validation : Use cyclic voltammetry to measure oxidation potentials. The hydroxyl group typically shifts oxidation peaks by +0.2–0.5 V vs. non-hydroxylated analogs .

- Reactivity Studies : Probe nucleophilic aromatic substitution (e.g., with amines) under basic conditions; the hydroxyl group directs electrophiles to the para position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。